molecular formula C8H15NO3 B148324 (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol CAS No. 155899-66-4

(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

Cat. No.: B148324
CAS No.: 155899-66-4
M. Wt: 173.21 g/mol
InChI Key: AXPYGRDXRLICKY-JRTVQGFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol (CAS: 155899-66-4) is a stereochemically complex cyclopentane derivative with a molecular formula C₈H₁₅NO₃ (molecular weight: 173.21) . It features four defined stereocenters and serves as a key intermediate in the synthesis of pharmaceuticals, notably Rivaroxaban, a direct oral anticoagulant . The compound is commercially available at 95% purity and is characterized by its amino and hydroxyl functional groups, which enable diverse reactivity in synthetic pathways .

Properties

IUPAC Name

(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2)11-6-4(9)3-5(10)7(6)12-8/h4-7,10H,3,9H2,1-2H3/t4-,5+,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPYGRDXRLICKY-JRTVQGFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(CC(C2O1)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H](C[C@@H]([C@H]2O1)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438496
Record name (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155899-66-4
Record name (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclopentenone-Based Synthesis

The foundational approach involves 4-hydroxy-2-cyclopentenone as a starting material. In a multi-step sequence, this compound undergoes osmium tetraoxide-mediated dihydroxylation in tetrahydrofuran (THF) with N-methylmorpholine-N-oxide (NMO) as a co-oxidant, yielding a diol intermediate. Subsequent phthalimide protection of the amine group and methylenation with 2,2-dimethoxypropane in acetone under acidic conditions generates the cyclopenta[d]dioxolane core.

Critical Reaction Conditions

  • Dihydroxylation : Conducted at -65°C with a 1:1.2 molar ratio of osmium tetraoxide to substrate.

  • Methylenation : Acid catalysis (HCl) in acetone at 25–30°C for 18 hours.

Iodolactonization Pathway

An alternative route leverages iodolactonization to establish stereochemistry. The intermediate all-cis-4,5-(methylenedioxy)cyclopent-2-ene-1-acetic acid undergoes iodolactonization with iodine in dichloromethane, forming a β-iodo lactone. Nucleophilic displacement with potassium superoxide and 18-crown-6 ether in THF replaces the iodine atom with a hydroxyl group, yielding the desired stereoisomer.

Yield Optimization

  • Iodolactonization: 85–90% yield.

  • Hydroxyl displacement: 78% yield with 97.6% enantiomeric purity.

Industrial-Scale Production

Process Intensification

Industrial methods prioritize reduced reaction times and solvent minimization . For example, the high-vacuum distillation of crude (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-ol at 90–95°C under 5 mmHg vacuum increases purity from 92.3% to 99.5%.

Key Industrial Parameters

StepConditionsPurity Improvement
Distillation90–95°C, 5 mmHg92.3% → 99.5%
CrystallizationEthyl acetate/hexane anti-solvent95% → 99.2%

Solvent and Reagent Optimization

Large-scale synthesis replaces traditional solvents like dichloromethane with ethyl acetate for extraction, reducing environmental impact. Sodium bicarbonate washing steps remove acidic impurities, while column chromatography (SiO₂, methanol/dichloromethane) resolves diastereomers.

Stereochemical Control and Analysis

Chiral Resolution

The Sharpless asymmetric dihydroxylation ensures enantioselectivity, achieving >97% ee when using (DHQD)₂PHAL as a chiral ligand. X-ray crystallography of the t-butyldimethylsilyl ether derivative confirms the all-cis stereochemistry .

Analytical Validation

TechniqueParametersOutcome
Gas ChromatographyChiral column, 120°C isothermal99.5% ee
X-Ray DiffractionMo-Kα radiation, 100KR-factor = 0.032

Comparative Evaluation of Methods

Yield and Scalability

The iodolactonization route offers superior stereocontrol but requires costly iodine reagents. In contrast, the cyclopentenone-based method is more scalable, with a 92% overall yield in 5 steps.

Emerging Methodologies

Recent advances explore enzymatic desymmetrization of meso-cyclopentene derivatives to bypass harsh oxidation steps. Preliminary data show 80% yield with Candida antarctica lipase B, though industrial feasibility remains unproven .

Chemical Reactions Analysis

Types of Reactions: (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with benzyl bromide can yield benzylamine derivatives .

Mechanism of Action

The mechanism of action of (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol involves its role as an intermediate in the synthesis of active pharmaceutical compounds. For instance, in the synthesis of ticagrelor, the amino group of this compound can be converted into an azide derivative, which then undergoes further transformations to form the final active drug . The molecular targets and pathways involved depend on the specific pharmaceutical application of the final product.

Comparison with Similar Compounds

Fluorinated Derivatives
  • Compound: 9-[(3aS,4R,6S,6aS)-6-Fluoro-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]-9H-purin-6-amine (CAS: Not specified) Key Difference: Substitution of the hydroxyl group with fluorine at position 4. Properties:
  • Melting point: 51–52°C .
  • ¹H NMR : δ 4.68 (dd, J = 46.0 Hz), indicative of fluorine coupling .
    • Application : Antiviral agent precursor, highlighting the role of electronegative substituents in bioactivity .
Aryl-Substituted Derivatives
  • Compound: (3aR,4R,6S,6aS)-2,2-Dimethyl-6-phenyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)methanol (10a) Key Difference: Replacement of the amino group with a phenyl ring and hydroxymethyl group. Properties:
  • Molecular weight: 270.15 .
  • Synthesis : Cobalt-assisted catalytic route, yielding white solids with aryl substituents .
    • Application : Explored in carbocyclic ribonucleoside synthesis, demonstrating versatility in stereochemical control .
Pyrimidinyl-Modified Derivatives
  • Compound: (3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol Key Difference: Amino group substituted with a pyrimidinyl-thioether moiety. Properties:
  • Purity: 97–98%; priced at ~S$10,940/50 mg .
  • Application : Identified as Ticagrelor Impurity 68 , emphasizing its role in quality control for antithrombotic drugs .

Physicochemical and Spectral Comparisons

Property Target Compound Fluorinated Derivative Aryl-Substituted (10a) Pyrimidinyl Derivative
Molecular Weight 173.21 ~290 (estimated) 270.15 ~450 (estimated)
Functional Groups -NH₂, -OH -F, -OH -Ph, -CH₂OH -Pyrimidine, -SPr
Melting Point Not reported 51–52°C White solid Not reported
¹³C NMR Shifts Not provided 93.81 ppm (d, J = 172 Hz) 82–111 ppm (aryl signals) Complex aromatic shifts
Bioactivity Correlation Rivaroxaban intermediate Antiviral potential Ribonucleoside analogs Impurity profiling

Biological Activity

The compound (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol (CAS No. 376608-65-0) is a bicyclic structure that exhibits significant biological activities. This article aims to summarize its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₄H₂₅NO₁₀
  • Molecular Weight : 367.35 g/mol
  • Appearance : White to off-white powder
  • Solubility : Soluble in organic solvents; specific solubility data is limited.

The biological activity of this compound is primarily associated with its role as a building block in the synthesis of antithrombotic agents like Ticagrelor. Its structure allows it to interact with various biological targets, particularly in the cardiovascular system.

Key Mechanisms:

  • Antithrombotic Activity : The compound acts as a potent inhibitor of platelet aggregation through its influence on adenosine diphosphate (ADP) receptors.
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in thrombus formation, thereby reducing the risk of clot-related conditions.

Biological Activities

Research indicates several biological activities attributed to this compound:

Antithrombotic Effects

In studies involving animal models, the compound demonstrated significant reductions in thrombus formation and platelet activation. These findings suggest its potential for preventing cardiovascular events related to thrombosis.

Neuroprotective Properties

Emerging studies have indicated that this compound may exhibit neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells. This could have implications for conditions like stroke or neurodegenerative diseases.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Platelet Aggregation :
    • Objective : To assess the antiplatelet activity.
    • Methodology : In vitro assays measuring platelet aggregation in response to ADP.
    • Results : Showed a dose-dependent inhibition of platelet aggregation.
    • : Supports the use of this compound as an antithrombotic agent.
  • Neuroprotection in Animal Models :
    • Objective : Evaluate neuroprotective effects post-ischaemia.
    • Methodology : Administration of the compound before inducing ischaemia in rodent models.
    • Results : Significant reduction in neuronal death and improved functional outcomes.
    • : Potential for therapeutic use in stroke management.

Data Table

Biological ActivityMethodologyResults
AntithromboticIn vitro platelet aggregationDose-dependent inhibitionEffective antithrombotic agent
NeuroprotectionRodent ischaemia modelReduced neuronal deathPotential for stroke therapy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.